3-Hydroxy-2-ureido-butyric acid
CAS No.: 122331-32-2
Cat. No.: VC20893194
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122331-32-2 |
---|---|
Molecular Formula | C5H10N2O4 |
Molecular Weight | 162.14 g/mol |
IUPAC Name | 2-(carbamoylamino)-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11) |
Standard InChI Key | JDNXAWFLEXAACH-UHFFFAOYSA-N |
SMILES | CC(C(C(=O)O)NC(=O)N)O |
Canonical SMILES | CC(C(C(=O)O)NC(=O)N)O |
Introduction
Chemical Structure and Properties
3-Hydroxy-2-ureido-butyric acid possesses a unique chemical structure characterized by a butyric acid backbone modified with two functional groups: a hydroxyl group at the third carbon position and a ureido group attached to the second carbon. This arrangement of functional groups contributes to its distinctive chemical behavior and biological interactions.
Basic Chemical Information
The compound is formally identified by several key parameters that define its chemical identity:
Property | Value |
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CAS Number | 122331-32-2 |
Molecular Formula | C₅H₁₀N₂O₄ |
Molecular Weight | 162.14 g/mol |
Structure | Butyric acid with hydroxyl (C3) and ureido (C2) groups |
IUPAC Name | 3-Hydroxy-2-ureido-butyric acid |
These chemical parameters establish the fundamental identity of the compound and serve as reference points for researchers working with this molecule .
Physical Characteristics
The physical properties of 3-Hydroxy-2-ureido-butyric acid influence its behavior in various experimental conditions and applications. While the literature provides limited specific data on its physical characteristics, the compound is known to exist as a solid at ambient temperature, with properties that reflect its polar functional groups and hydrogen bonding capabilities.
Synthesis Methods
The production of 3-Hydroxy-2-ureido-butyric acid employs specific chemical processes that ensure the precise arrangement of functional groups in the final compound. Both laboratory-scale and industrial-scale methods have been developed to synthesize this molecule efficiently.
Laboratory Synthesis
The primary laboratory synthesis route for 3-Hydroxy-2-ureido-butyric acid involves the reaction of L-threonine with urea under controlled conditions. This process typically occurs in an aqueous medium and requires elevated temperatures to facilitate the formation of the ureido group. The reaction conditions must be carefully controlled to achieve high purity and yield of the target compound.
The reaction can be represented as:
L-threonine + Urea → 3-Hydroxy-2-ureido-butyric acid + H₂O
This synthetic route leverages the intrinsic reactivity of the amino group in L-threonine with the carbonyl function of urea to form the characteristic ureido linkage in the product.
Industrial Production
Chemical Reactivity
The chemical behavior of 3-Hydroxy-2-ureido-butyric acid is dictated by its functional groups, which provide multiple sites for potential reactions. Understanding these reactions is crucial for applications in both synthetic chemistry and biochemical research.
Functional Group Reactivity
The compound contains three principal functional groups that contribute to its chemical reactivity:
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The carboxylic acid group (-COOH) - Participates in esterification, amidation, and salt formation reactions
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The hydroxyl group (-OH) - Undergoes oxidation, esterification, and substitution reactions
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The ureido group (-NH-CO-NH-) - Engages in hydrogen bonding and various nucleophilic interactions
Each of these functional groups presents distinct reaction possibilities that can be exploited for derivative synthesis or chemical transformations.
Major Chemical Transformations
Several significant chemical transformations of 3-Hydroxy-2-ureido-butyric acid have been documented:
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Oxidation reactions: The hydroxyl group can be oxidized to form carbonyl-containing derivatives
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Esterification: The carboxylic acid function readily forms esters with alcohols
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Amidation: The carboxylic acid can react with amines to form amide derivatives
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Hydrogen bonding interactions: The compound forms extensive hydrogen bond networks in aqueous solutions
These reactions yield various derivatives that may possess modified biological activities or improved pharmacokinetic properties compared to the parent compound.
Biological Activity and Mechanisms
The biological significance of 3-Hydroxy-2-ureido-butyric acid stems from its ability to interact with specific enzyme systems and participate in metabolic processes. These interactions form the basis for its observed biological effects and potential therapeutic applications.
Mechanism of Action
At the molecular level, 3-Hydroxy-2-ureido-butyric acid acts as a substrate for certain enzymes involved in amino acid metabolism and protein synthesis. The compound's biological activity involves forming hydrogen bonds with enzyme active sites through its ureido group, facilitating specific biochemical transformations. This interaction pattern contributes to its role in metabolic regulation and cellular signaling pathways.
The compound's structural features, particularly the hydroxyl and ureido groups, enable it to participate in enzyme-catalyzed reactions that may influence cellular metabolism and signal transduction processes. These interactions are being actively investigated to elucidate their precise molecular mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of 3-Hydroxy-2-ureido-butyric acid, it is valuable to compare it with structurally related compounds that share certain chemical features or biological activities.
Structural Analogs
Several compounds bear structural similarities to 3-Hydroxy-2-ureido-butyric acid but differ in specific functional groups or their arrangement:
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
3-Methyl-2-ureido-butyric acid | C₆H₁₂N₂O₃ | Contains methyl group instead of hydroxyl at C3 position |
3-Hydroxybutyric acid | C₄H₈O₃ | Lacks the ureido group at C2 position |
3,4-Dihydroxybutyric acid | C₄H₈O₄ | Contains additional hydroxyl group at C4, lacks ureido group |
These structural differences result in distinct chemical behavior and biological properties for each compound .
Functional Comparisons
From a functional perspective, these related compounds share certain applications while differing in others:
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3-Methyl-2-ureido-butyric acid: Used primarily in organic synthesis and as an intermediate in pharmaceutical production
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3-Hydroxybutyric acid: Functions as a metabolite and signaling molecule in ketone body metabolism
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3,4-Dihydroxybutyric acid: Employed as a platform chemical for the production of various industrial compounds
The unique combination of functional groups in 3-Hydroxy-2-ureido-butyric acid distinguishes it from these related compounds and determines its specific applications in biochemical research and potential therapeutic contexts.
Future Research Directions
The current state of knowledge regarding 3-Hydroxy-2-ureido-butyric acid indicates several promising avenues for future research and development. These research directions aim to expand our understanding of the compound's properties and applications.
Biochemical Pathway Elucidation
Further research is needed to fully characterize the role of 3-Hydroxy-2-ureido-butyric acid in specific biochemical pathways. This includes:
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Identification of enzymes that utilize or produce the compound
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Mapping of metabolic networks involving the compound
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Determination of its precise role in cellular signaling processes
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Investigation of its interactions with specific proteins and receptors
These studies will provide a more comprehensive understanding of the compound's biological significance.
Therapeutic Development
The potential therapeutic applications of 3-Hydroxy-2-ureido-butyric acid warrant further investigation, focusing on:
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Development of derivatives with enhanced pharmacological properties
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Evaluation of efficacy in specific disease models
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Assessment of safety and pharmacokinetic profiles
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Exploration of delivery systems for targeted therapeutic applications
Advances in these areas could lead to the development of novel therapeutic agents based on the compound's unique structural and functional properties.
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